molecular formula C11H8BrF3N2 B12052230 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole

3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No.: B12052230
M. Wt: 305.09 g/mol
InChI Key: RSUWRQUDCNGPPG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of specific biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the presence of both the bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C11H8BrF3N2

Molecular Weight

305.09 g/mol

IUPAC Name

5-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C11H8BrF3N2/c12-6-9-5-10(17-16-9)7-2-1-3-8(4-7)11(13,14)15/h1-5H,6H2,(H,16,17)

InChI Key

RSUWRQUDCNGPPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)CBr

Origin of Product

United States

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